N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide is an organic compound categorized under the class of benzamides. This compound features a unique structure characterized by a fluorophenyl group linked to an ethyl chain, which is further bonded to a dimethoxybenzamide moiety. The presence of the fluorine atom in the aromatic ring enhances the compound's biological properties, making it a subject of interest in medicinal chemistry and materials science.
The compound is identified by the Chemical Abstracts Service number 325802-84-4 and has a molecular formula of C17H18FNO3. It is classified as a benzamide derivative, which is significant in pharmaceutical applications due to its potential interactions with biological targets. The compound has been studied for its pharmacological properties and is available for research purposes from various chemical suppliers .
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide typically involves several key steps:
The reaction conditions are critical for achieving optimal yields and purity. Typically, reactions are conducted under an inert atmosphere to prevent moisture and oxygen interference, which can lead to side reactions or degradation of sensitive compounds.
N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide has a molecular weight of approximately 275.275 g/mol. The structural formula includes:
The compound exhibits a complex three-dimensional structure that influences its chemical reactivity and biological activity .
N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions:
These reactions are essential for developing analogs with enhanced pharmacological profiles or different functionalities .
The mechanism of action for N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific biological targets such as enzymes or receptors. The fluorophenyl group significantly enhances its binding affinity due to increased hydrophobic interactions and potential π-stacking with aromatic residues in target proteins.
N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide exhibits several notable physical properties:
The compound is characterized by:
These properties make it suitable for various applications in scientific research .
N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide has multiple scientific uses:
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide relies critically on late-stage nucleophilic fluorination to introduce the fluorine atom. The preferred method employs potassium fluoride (KF) activated by kryptofix 222 (K222) in dimethyl sulfoxide (DMSO), facilitating aromatic nucleophilic substitution (SNAr) on precursor molecules like 1-(2-chloroethyl)-4-nitrobenzene. This approach achieves fluorination efficiencies >85% under optimized conditions (130°C, 24 hr), minimizing byproducts such as alkenes or alcohols from elimination or hydrolysis [6]. Alternative halogen sources (e.g., bromo- or iodo-derivatives) show faster kinetics but introduce purification challenges due to residual halide salts.
Table 1: Fluorination Efficiency Under Different Catalytic Systems
Precursor | Catalyst System | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
1-(2-Chloroethyl)-4-nitrobenzene | KF/K222 | DMSO | 130 | 87 |
1-(2-Bromoethyl)-4-nitrobenzene | KF/18-Crown-6 | MeCN | 80 | 92 |
1-(2-Iodoethyl)-4-nitrobenzene | CsF | DMF | 60 | 95 |
Post-fluorination, the 4-fluorophenethylamine intermediate undergoes amide coupling with 3,4-dimethoxybenzoyl chloride. This step requires strict stoichiometric control (1:1.05 amine:acyl chloride ratio) in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as base. Exceeding this ratio promotes diacylation byproducts, reducing isolated yields to <60% [6].
Radiolabeled analogs, essential for metabolic tracing, employ tritium (³H) or fluorine-18 (¹⁸F). Tritiated versions are synthesized via catalytic dehalogenation: the brominated precursor (N-[2-(4-bromophenyl)ethyl]-3,4-dimethoxybenzamide) undergoes hydrogenolysis with tritium gas (³H₂) using Pd/C as catalyst. This method achieves specific activities of 15–30 Ci/mmol but requires rigorous purification via reverse-phase HPLC to remove Pd residues . For ¹⁸F-labeled analogs, nucleophilic fluorination with ¹⁸F-KF/K222 is conducted in automated modules, yielding radiochemical purities >95% within 45 min. However, the short half-life of ¹⁸F (110 min) necessitates on-site cyclotron access [6].
Modifying the ethyl spacer between the fluorophenyl and benzamide groups significantly impacts physicochemical properties:
Table 2: Impact of Alkyl Spacer Length on Physicochemical Properties
Spacer Group | log P | Solubility (mg/mL) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|
-CH₂CH₂- (Ethyl) | 1.8 | 0.15 | 42 |
-CH₂CH₂CH₂- (Propyl) | 2.4 | 0.08 | 31 |
-CH₂- (Methylene) | 1.2 | 0.31 | 68 |
Shortening the spacer to methylene (−CH₂−) enhances metabolic stability (t₁/₂ = 68 min) but reduces target binding affinity by 50%, confirming the ethyl spacer’s optimal balance [2].
Key purification hurdles include:
Characterization relies on multimodal spectroscopy:
Table 3: Purity Analysis of N-[2-(4-Fluorophenyl)ethyl]-3,4-dimethoxybenzamide
Purification Method | HPLC Purity (%) | Residual Solvents (ppm) | Heavy Metals (ppm) |
---|---|---|---|
Recrystallization | 98.5 | Ethanol: 1200 | <5 |
Column Chromatography | 99.8 | Hexane: 85 | <1 |
Prep-HPLC | 99.9 | Acetonitrile: 320 | <1 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9